molecular formula C31H28Cl2N2O6S B10836196 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid

3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid

Cat. No.: B10836196
M. Wt: 627.5 g/mol
InChI Key: DOKNZWNPLZNQJB-UHFFFAOYSA-N
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Description

3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxynaphthalenyl group, and a pyrrolidinyl group, all connected through a sulfonylbenzoyl linkage to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 3,5-dichlorophenylamine with 6-methoxynaphthalene-2-carbaldehyde in the presence of a suitable catalyst to form the pyrrolidinyl intermediate.

    Sulfonylation: The pyrrolidinyl intermediate is then reacted with sulfonyl chloride to introduce the sulfonylbenzoyl group.

    Coupling with Propanoic Acid: Finally, the sulfonylated intermediate is coupled with propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]butanoic acid
  • 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanoic acid

Uniqueness

The uniqueness of 3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C31H28Cl2N2O6S

Molecular Weight

627.5 g/mol

IUPAC Name

3-[[4-[4-(3,5-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid

InChI

InChI=1S/C31H28Cl2N2O6S/c1-41-27-7-4-20-12-22(3-2-21(20)15-27)29-16-24(23-13-25(32)17-26(33)14-23)18-35(29)42(39,40)28-8-5-19(6-9-28)31(38)34-11-10-30(36)37/h2-9,12-15,17,24,29H,10-11,16,18H2,1H3,(H,34,38)(H,36,37)

InChI Key

DOKNZWNPLZNQJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CC(CN3S(=O)(=O)C4=CC=C(C=C4)C(=O)NCCC(=O)O)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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